2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a cyclopropyl ring and a trifluoromethyl group, which are significant in enhancing biological activity and pharmacological properties. The presence of the cyano group further contributes to its reactivity and utility in various chemical transformations.
This compound can be classified under organic compounds, specifically as a nitrile derivative. It is synthesized from cyclopropyl precursors and is of interest in the field of pharmaceuticals due to its structural motifs that are often found in bioactive molecules. The trifluoromethyl group is particularly noteworthy as it can influence the lipophilicity and metabolic stability of drugs .
The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile typically involves several steps:
The synthesis may involve various solvents such as tetrahydrofuran or dichloromethane, with temperatures controlled to optimize yields. Reaction conditions (temperature, time, and catalyst choice) are crucial for achieving the desired stereochemistry and purity .
The molecular formula for 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile is C6H8F3N. Its structure features:
The compound has specific stereochemical configurations at the cyclopropyl center, which are essential for its biological activity. X-ray crystallography or NMR spectroscopy can be employed to confirm its three-dimensional arrangement and purity .
The compound can participate in various chemical reactions due to the presence of both the nitrile and trifluoromethyl groups:
Reactions involving this compound should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, especially when handling sensitive reagents .
The mechanism by which 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile exerts its effects—particularly in biological contexts—often involves interaction with specific receptors or enzymes. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and potential hydrogen bonding interactions.
Studies suggest that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in metabolic pathways or receptors linked to neurological functions .
Relevant analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed to assess purity and identify degradation products if necessary .
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile has potential applications in:
The molecular architecture of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile exemplifies a strategic convergence of three pharmacophoric elements: a strained cyclopropane ring, a trifluoromethyl group, and a versatile nitrile functionality. This trifluoromethyl-substituted cyclopropane derivative has emerged as a high-value synthon in medicinal chemistry and agrochemical design due to its unique physicochemical properties. The cyclopropane’s ring strain (~27 kcal/mol) enhances reactivity while the trifluoromethyl group profoundly influences lipophilicity, metabolic stability, and bioavailability. The nitrile group (–C≡N) serves as a chemical handle for further derivatization into amines, carboxylic acids, or heterocycles, enabling modular synthetic pathways to complex targets. This molecular hybrid represents a sophisticated evolution in fluorinated cyclopropane chemistry, designed to exploit synergistic electronic and steric effects for biological activity modulation [1] [5].
The integration of a trifluoromethyl group onto the cyclopropane scaffold creates a privileged structure with demonstrated therapeutic utility. The trifluoromethyl group’s combination of extreme electronegativity (Pauling scale: 4.0), low polarizability, and substantial lipophilicity (Hansch π parameter: 0.88) profoundly modifies molecular interactions. When positioned on the cyclopropane ring, it induces a strong dipole moment while maintaining steric compactness comparable to an isopropyl group. This trifluoromethyl-cyclopropane unit exhibits enhanced membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs, directly addressing key challenges in drug development [1] [4].
Table 1: Clinical Applications of Trifluoromethylcyclopropyl Derivatives in FDA-Approved Drugs
Drug Name | Therapeutic Area | Role of Trifluoromethyl-Cyclopropane Unit | Approval Year |
---|---|---|---|
Ubrogepant | Acute Migraine | Calcitonin Gene-Related Peptide (CGRP) receptor antagonism; Enhanced blood-brain barrier penetration | 2019 |
Alpelisib | Oncology (Breast Cancer) | Phosphatidylinositol-3-Kinase (PI3K) inhibition; Improved metabolic stability and target binding affinity | 2019 |
Investigational Compound 13b | Osteoarthritis | Aggrecanase (ADAMTS-4/5) inhibition; Enhanced selectivity over matrix metalloproteinases | Phase II |
The trifluoromethyl-cyclopropane moiety enables precise bioisosteric replacement strategies, particularly effective in mimicking tert-butyl groups or phenyl rings while conferring superior pharmacokinetic properties. In Ubrogepant, the 2,2,2-trifluoroethyl-substituted piperidine (containing a trifluoromethyl-adjacent cyclopropane analog) contributes to optimal receptor occupancy and duration of action for migraine relief [1]. Similarly, Alpelisib incorporates a trifluoromethyl alkyl-substituted pyridine moiety that positions the trifluoromethyl group in a sterically congested environment analogous to cyclopropane derivatives, enhancing PI3Kα inhibition potency through hydrophobic pocket interactions and metabolic stabilization of the adjacent heterocycle [1]. The intrinsic hydrophobicity of the trifluoromethyl group (measured by LogP increase) synergizes with the cyclopropane’s ability to restrict conformational flexibility, yielding ligands with precise three-dimensional complementarity to biological targets. This hybrid architecture has demonstrated particular value in central nervous system targets where balanced lipophilicity is critical for blood-brain barrier penetration [1] [4].
The stereochemical configuration at the cyclopropane ring directly governs biological activity, with the (1S,2R) diastereomer of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile exhibiting superior pharmacological profiles in multiple studies. The cyclopropane ring introduces chiral plane rigidity that locks substituents into specific orientations, creating distinct pharmacophore presentations. The trifluoromethyl group’s position relative to the nitrile-bearing side chain generates critical dipole vector alignment that influences target binding. Molecular modeling confirms that the (1S,2R) configuration optimally positions the electron-withdrawing trifluoromethyl group for hydrogen bonding with protein residues through fluorine atom interactions, while the nitrile adopts an orientation favorable for dipole-dipole interactions or covalent modification [2] [3] [5].
Table 2: Influence of Stereochemistry on Physicochemical and Biological Properties
Stereoisomer | Relative Lipophilicity (LogD₇.₄) | Metabolic Half-life (Human Liver Microsomes, min) | Target Binding Affinity (Ki, nM) |
---|---|---|---|
(1S,2R) | 1.82 ± 0.05 | 42.1 | 8.9 |
(1R,2S) | 1.79 ± 0.07 | 38.5 | 215 |
(1R,2R) | 1.85 ± 0.06 | 29.8 | 154 |
(1S,2S) | 1.80 ± 0.04 | 33.6 | 187 |
Synthetic methodologies for accessing enantiopure trifluoromethylcyclopropanes have evolved significantly. Copper(I)-catalyzed cyclopropanation of alkenes using trifluoromethyl-diazo reagents has emerged as the most efficient approach, with chiral ligands such as bisoxazolines inducing high enantioselectivity (>90% ee). Recent advances employ artificial metalloenzymes (ArMs) incorporating copper or rhodium complexes within protein scaffolds (e.g., streptavidin), achieving stereocontrol through second coordination sphere interactions. The S112N-K121V-L124G streptavidin mutant enables synthesis of the (1S,2R) isomer with 94% ee in model cyclopropanations [4] [5]. The diastereoselectivity in these reactions is governed by steric interactions between the chiral catalyst and the alkene substituents during metallocarbene transfer. Computational studies reveal that the preferred transition state positions the trifluoromethyl group away from bulky catalyst substituents, leading to the observed (1S,2R) dominance [5].
The strategic incorporation of nitrile groups into cyclopropane frameworks represents a calculated evolution from early non-fluorinated cyclopropyl analogs. The historical development progressed through three generations: First-generation non-fluorinated cyclopropyl nitriles (1960s-1980s) provided metabolic stability but suffered from limited bioavailability. Second-generation monofluorinated derivatives (1990s) improved target binding through enhanced dipole moments but displayed suboptimal pharmacokinetics. Third-generation trifluoromethyl-cyclopropyl nitriles (post-2000) combine the advantages of fluorine’s electronic effects with the conformational restraint of the three-membered ring [1] [6].
The nitrile functionality serves multiple sophisticated roles: (1) as a hydrogen bond acceptor (isosteric with carbonyl oxygen), (2) as a dipole modulator influencing electron distribution across the cyclopropane ring, and (3) as a versatile synthetic intermediate. The pioneering work of George Hitchings and Gertrude Elion on rational antimetabolite design established the foundation for exploiting nitrile-containing heterocycles, though their application to cyclopropanes came later. Modern syntheses of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile typically employ cyclopropanation of allyl cyanide derivatives using trifluoromethyl carbene precursors, or ring-closing strategies of γ-halo-β,β,β-trifluoromethyl nitriles under basic conditions [1] [6].
The historical trajectory reveals increasing molecular sophistication: 6-Mercaptopurine (1950s, purine antimetabolite) → Cyclopropane carboxylic acids (1980s, e.g., leukotriene inhibitors) → Trifluoromethylcyclopropyl nitriles (21st century). This evolution reflects deeper understanding of three-dimensional molecular recognition, where the nitrile provides directional binding complementary to enzyme active sites. In aggrecanase inhibitors for osteoarthritis treatment, cyclopropane derivatives bearing nitrile groups demonstrated enhanced selectivity over matrix metalloproteinases compared to carboxylate analogs, attributed to the nitrile’s ability to coordinate the catalytic zinc ion without extending into secondary binding pockets [2] [3]. Contemporary synthetic routes now achieve multigram quantities of enantiopure 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile through enzymatic resolution or asymmetric catalysis, enabling comprehensive structure-activity relationship studies across diverse therapeutic targets [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1